3-Chloroquinoline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKQOESIAXHSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195650-21-5 | |
| Record name | Quinoline, 3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195650-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Guide: 3-Chloroquinoline Hydrochloride - Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 3-Chloroquinoline hydrochloride (CAS No. 1195650-21-5). Due to the limited availability of public experimental data for this specific salt, this document also includes data for the parent compound, 3-Chloroquinoline (CAS No. 612-59-9), and discusses the generally expected properties of hydrochloride salts in comparison to their free base forms.
Core Compound Identification
This compound is the salt form of the heterocyclic aromatic compound 3-Chloroquinoline. The addition of hydrogen chloride increases the polarity and typically enhances the aqueous solubility of the parent molecule, which is a common strategy in drug development to improve bioavailability.
Physical and Chemical Properties
Quantitative experimental data for this compound is not extensively documented in publicly accessible literature. The table below summarizes the available data for the hydrochloride salt and its corresponding free base, 3-Chloroquinoline. Researchers should note that properties such as appearance, melting point, and solubility are expected to differ significantly between the two forms. Generally, hydrochloride salts are crystalline solids with higher melting points and greater solubility in aqueous solutions compared to their free base counterparts.
| Property | This compound | 3-Chloroquinoline (Free Base) | General Notes on Hydrochloride Salts |
| CAS Number | 1195650-21-5[1][2] | 612-59-9[3] | N/A |
| Appearance | Data not available (Expected: Crystalline solid) | Yellow to brown liquid or solid | Typically white to off-white crystalline powders. |
| Molecular Formula | C₉H₇Cl₂N[1] | C₉H₆ClN[3] | Formula incorporates HCl. |
| Molecular Weight | 200.06 g/mol [1] | 163.60 g/mol [3] | Weight is the sum of the free base and HCl. |
| Melting Point | Data not available | Data not available | Expected to be significantly higher than the free base. |
| Boiling Point | Data not available | Data not available | Salts typically decompose at high temperatures rather than boil. |
| Solubility | Data not available | Limited solubility in water; moderate in organic solvents. | Expected to have enhanced solubility in water and polar solvents. |
Experimental Protocols
The following sections describe generalized, standard laboratory protocols for determining key physical properties of a solid chemical compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. For a pure crystalline substance, the melting range is typically sharp (0.5-1.0°C).
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to approximately 15-20°C below the expected melting point.
-
Determination: The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Data Recording: The temperature range is recorded from the point at which the first liquid drop appears to the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Methodology:
-
System Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed, airtight container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.
-
Sample Separation: The suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a non-binding, sub-micron filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: The concentration of the dissolved solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.
-
Result Expression: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Logical & Pathway Diagrams
The following diagrams illustrate relevant workflows and biological mechanisms associated with the characterization and action of quinoline-based compounds.
Experimental Workflow for Physicochemical Characterization
References
Mechanism of Action of 3-Chloroquinoline Compounds: A Technical Guide for Researchers
Abstract: The 3-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation for a diverse range of therapeutic agents. Compounds derived from this nucleus exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antifungal, antibacterial, and neuroprotective effects. Their mechanisms of action are multifaceted and often depend on the specific structural modifications of the derivative. This technical guide provides an in-depth exploration of the core mechanisms through which 3-chloroquinoline compounds exert their pharmacological effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in drug development and scientific investigation.
Antimalarial Mechanism of Action
The most well-documented mechanism for quinoline-based compounds is their antimalarial activity, particularly against Plasmodium falciparum.
Core Mechanism: Inhibition of Heme Detoxification
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the toxic heme into a non-toxic, insoluble crystalline structure called hemozoin, a process catalyzed by a putative heme polymerase.[1][2]
3-Chloroquinoline derivatives accumulate in the parasite's acidic food vacuole. Here, they are believed to interfere with heme detoxification by capping the growing hemozoin crystal.[3][4] This action prevents further polymerization, leading to a buildup of toxic free heme within the parasite.[4] The accumulated heme induces oxidative stress and damages parasite membranes, ultimately causing lysis and death.[3]
Quantitative Data: Antimalarial Activity
The efficacy of 3-chloroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various strains of P. falciparum.
| Compound Type | P. falciparum Strain | IC50 (µM) | Reference |
| Chloroquinoline Derivative A | Dd2 (Resistant) | 0.3 | [5] |
| Chloroquinoline Derivative B | W2 (Resistant) | 0.4 | [5] |
| Chloroquinoline Derivative C | K1 (Resistant) | 0.5 | [5] |
| 7-Chloroquinoline Derivative 3 | 3D7 (Sensitive) | 25.37 | [6] |
| 7-Chloroquinoline Derivative 9 | 3D7 (Sensitive) | < 50 | [6] |
Experimental Protocol: In Vitro Antimalarial Assay ([3H]-Hypoxanthine Incorporation)
This protocol assesses the inhibition of parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.[7][8]
-
Parasite Culture: Culture asexual blood-stage P. falciparum (e.g., 3D7 or W2 strains) in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax I at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[7]
-
Drug Dilution: Prepare serial dilutions of the 3-chloroquinoline test compounds in a 96-well microtiter plate.
-
Inoculation: Add parasite culture (synchronized to the ring stage, at ~0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Incubation: Incubate the plates for 24 hours.
-
Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.
-
Quantification: Measure the incorporated radioactivity using a liquid scintillation counter.[8]
-
Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
Anticancer Mechanisms of Action
3-Chloroquinoline derivatives combat cancer through a variety of mechanisms, often targeting multiple cellular processes simultaneously.
Inhibition of Cellular Signaling Pathways
Docking studies and cellular assays suggest that certain 3-chloroquinoline compounds can inhibit key signaling pathways that drive cancer cell proliferation and survival.
A2B Adenosine Receptor (A2BAR) Signaling: The A2B adenosine receptor is highly expressed in various tumors and is associated with tumor progression, metastasis, and angiogenesis.[6][9][10] Its activation can stimulate downstream pathways like MAPK, promoting cell proliferation.[10] Some 3-chloroquinoline derivatives are hypothesized to act as A2BAR antagonists, blocking these pro-tumorigenic signals.[11]
Induction of Cell Cycle Arrest and Apoptosis
A primary strategy for many anticancer agents is to halt the uncontrolled division of cancer cells. Chloroquine, a related compound, has been shown to affect cell cycle pathways.[1] This often involves the activation of DNA damage response pathways.
ATM-p53 Signaling Pathway: Upon cellular stress or DNA damage, the ATM kinase is activated, which in turn phosphorylates and stabilizes the tumor suppressor protein p53.[12][13] Activated p53 then transcriptionally upregulates target genes like CDKN1A (encoding p21), a potent inhibitor of cyclin-dependent kinases (CDKs).[14] This inhibition prevents the transition from the G1 to the S phase of the cell cycle, effectively arresting cell proliferation and allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.[12][15]
Modulation of Gene Expression
Specific 3-chloroquinoline derivatives can exert their anticancer effects by altering the expression of key genes involved in tumorigenesis.
Downregulation of Lumican: The proteoglycan Lumican (LUM) has a context-dependent role in cancer, but in several types, it is associated with promoting cell proliferation, migration, and invasion.[16][17][18] One novel quinoline derivative, compound 91b1, was found to exert its anticancer effect by significantly downregulating the expression of the LUM gene.[19] This reduces the pro-tumorigenic properties of cancer cells, inhibiting their growth and metastatic potential.[19][20]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of these compounds is evaluated across a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7-Chloroquinoline Derivative 3 | MCF-7 | Breast | 46.19 | [6] |
| 7-Chloroquinoline Derivative 9 | MCF-7 | Breast | 19.34 | [6] |
| 7-Chloroquinoline Derivative 3 | HCT-116 | Colon | 23.39 | [6] |
| 7-Chloroquinoline Derivative 9 | HCT-116 | Colon | 21.41 | [6] |
| 7-Chloroquinoline Derivative 9 | Hela | Cervical | 21.41 | [6] |
| Compound 91b1 | AGS | Gastric | < 2.17 (µg/mL) | [19] |
| Compound 91b1 | KYSE150 | Esophageal | < 2.17 (µg/mL) | [19] |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][21][22][23]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the 3-chloroquinoline compound. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[21] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[11]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[24][25]
-
Cell Treatment: Plate cells and treat with the desired concentration of the 3-chloroquinoline compound for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[24]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
Other Key Biological Activities
Neuroprotective Mechanism in Alzheimer's Disease
In the context of Alzheimer's disease, the processing of Amyloid Precursor Protein (APP) is critical. The amyloidogenic pathway leads to the formation of toxic amyloid-beta (Aβ) peptides. Chloroquine and its derivatives are lysosomotropic agents, meaning they accumulate in and raise the pH of acidic organelles like lysosomes.[5][26] This pH alteration can inhibit the activity of pH-dependent enzymes involved in APP processing, such as β-secretase, and interfere with the lysosomal degradation of APP fragments.[27] This ultimately redirects APP metabolism away from the production of toxic Aβ peptides, representing a potential therapeutic strategy.[5][26][28]
Antifungal and Antibacterial Activity
Certain 3-chloroquinoline derivatives exhibit potent activity against various fungal and bacterial pathogens. The mechanism is often related to the inhibition of essential enzymes or disruption of cell membrane integrity.
Quantitative Data: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | Activity Type | MIC | Reference |
| 6-bromo-3-chloro-8-quinolinol | Myrothecium verrucaria | Antifungal | <1 µg/mL | [5] |
| 6-bromo-3-chloro-8-quinolinol | Trichophyton mentagrophytes | Antifungal | <1 µg/mL | [5] |
| Triazole/quinoline hybrid | Saccharomyces cerevisiae | Antifungal | 0.35-0.63 µM | [12] |
| Chloroquinoline-vinyl-aniline (5a) | Candida albicans | Antifungal | 94.2 µg/mL | [29] |
| Chloroquinoline-vinyl-aniline (5f) | Candida albicans | Antifungal | 98.8 µg/mL | [29] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test
This protocol determines the lowest concentration of an antimicrobial agent required to inhibit microbial growth.[19][30][31]
-
Preparation: Prepare a two-fold serial dilution of the 3-chloroquinoline compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[30]
-
Inoculum: Prepare a standardized suspension of the target microorganism (e.g., C. albicans, S. aureus) to a concentration of approximately 5x10⁵ CFU/mL.
-
Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.[30]
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result can also be read using a plate reader or by adding a viability indicator like resazurin.[32]
Conclusion
The 3-chloroquinoline core represents a remarkably versatile scaffold for the development of therapeutic agents. Its derivatives employ a wide array of mechanisms, from the well-established inhibition of heme polymerization in malaria parasites to the complex and multifaceted approaches in cancer therapy, including the modulation of signaling pathways, induction of cell cycle arrest, and regulation of gene expression. Furthermore, their potential in treating neurodegenerative diseases and microbial infections underscores the broad therapeutic promise of this chemical class. This guide provides a foundational understanding of these mechanisms, offering researchers a framework for the rational design and evaluation of novel 3-chloroquinoline-based drugs.
References
- 1. Heme polymerase activity and the stage specificity of antimalarial action of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of heme polymerase by chloroquine and other quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 12. p53 and ATM: cell cycle, cell death, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Lumican in Carcinogenesis—Revisited [mdpi.com]
- 17. Frontiers | Multi-omics analysis reveals the prognostic and tumor micro-environmental value of lumican in multiple cancer types [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. researchhub.com [researchhub.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 25. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Chloroquine inhibits intracellular degradation but not secretion of Alzheimer beta/A4 amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. microbe-investigations.com [microbe-investigations.com]
- 31. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 32. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-Aminoquinoline via Palladium-Catalyzed Buchwald-Hartwig Amination
Introduction
3-Aminoquinoline is a pivotal structural motif found in a wide array of biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals and functional materials. This application note provides a detailed protocol for the synthesis of 3-aminoquinoline from 3-chloroquinoline hydrochloride, primarily focusing on the highly efficient and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers significant advantages over traditional nucleophilic aromatic substitution, including milder reaction conditions and broader functional group tolerance.[1] The protocol described herein utilizes an ammonia equivalent, providing a direct route to the primary amine.
Key Reaction:
Experimental Protocol
This protocol is adapted from established Buchwald-Hartwig amination procedures for haloquinolines.[2][3][4]
Materials:
-
This compound
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Standard laboratory glassware (septum, needles, syringes, separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound, tris(dibenzylideneacetone)dipalladium(0), the phosphine ligand (e.g., BINAP), and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous toluene or dioxane to the flask via syringe.
-
Reagent Addition: Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation. Then, add the lithium bis(trimethylsilyl)amide (LiHMDS) solution dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-aminoquinoline.
Data Presentation
The following table summarizes typical quantitative data for the Buchwald-Hartwig amination of a haloquinoline. The specific yield for 3-aminoquinoline may vary depending on the optimization of these parameters.
| Parameter | Value | Reference / Comment |
| Reactants | ||
| This compound | 1.0 equiv | Starting material. |
| Ammonia Surrogate (LiHMDS) | 1.2 - 1.5 equiv | Lithium bis(trimethylsilyl)amide serves as a common ammonia equivalent.[3][4] |
| Catalyst System | ||
| Palladium Source (Pd₂(dba)₃) | 1 - 5 mol% | A common Pd(0) source for Buchwald-Hartwig reactions.[2] |
| Ligand (e.g., BINAP, XPhos) | 1.2 - 6 mol% | The choice of ligand is critical and may require optimization. BINAP and DavePhos have been successfully used for amination of chloroquinolines.[2][5] |
| Base (NaOtBu) | 2.0 - 3.0 equiv | A strong, non-nucleophilic base is required.[2] An additional equivalent is needed to neutralize the hydrochloride salt. |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene or Dioxane | Common solvents for this type of cross-coupling reaction.[2] |
| Temperature | 80 - 110 °C | The reaction is typically heated to drive it to completion. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Yield | 60 - 90% (Typical for similar aminations) | The actual yield will depend on the specific conditions and scale of the reaction. Yields for similar aminations of chloroquinolines are reported in this range.[2] |
Visualizations
The following diagram illustrates the general workflow for the synthesis of 3-aminoquinoline via Buchwald-Hartwig amination.
Caption: Experimental workflow for the synthesis of 3-aminoquinoline.
The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 3-Chloroquinoline Hydrochloride via Chan-Lam Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. The resulting N-aryl heterocycles are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Chan-Lam coupling, a copper-catalyzed cross-coupling of N-H bonds with arylboronic acids, offers a significant advantage over traditional methods like the Ullmann and Buchwald-Hartwig reactions due to its milder reaction conditions, operational simplicity, and the use of a more economical and less toxic metal catalyst.[1][2] This reaction is typically conducted under aerobic conditions and is tolerant of a wide range of functional groups.[1][3]
This document provides detailed application notes and a generalized protocol for the N-arylation of 3-chloroquinoline hydrochloride using the Chan-Lam coupling methodology. The resulting N-aryl-3-chloroquinolinium salts are valuable intermediates for the synthesis of novel bioactive molecules and functional materials.
Reaction Principle
The Chan-Lam coupling involves the formation of a carbon-nitrogen bond between an N-H containing substrate and an arylboronic acid, catalyzed by a copper(II) salt, typically in the presence of a base and an oxidant (often atmospheric oxygen).[1][2][3] In the case of this compound, a suitable base is required to neutralize the hydrochloride salt and deprotonate the quinoline nitrogen, making it nucleophilic for the subsequent coupling reaction. The proposed catalytic cycle generally involves the transmetalation of the aryl group from the boronic acid to the copper(II) center, coordination of the amine, and subsequent reductive elimination to form the N-aryl product and a copper(I) species, which is then re-oxidized to copper(II) to complete the cycle.[2]
Data Presentation: N-arylation of Quinolone Derivatives
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 2-Oxo-1-(p-tolyl)-1,2-dihydroquinoline-3-carbaldehyde | 85 |
| 2 | 3-(tert-Butyl)phenylboronic acid | 1-(3-(tert-Butyl)phenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 78 |
| 3 | 3-Methoxyphenylboronic acid | 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 82 |
| 4 | 3-Iodophenylboronic acid | 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 75 |
| 5 | 3-Formylphenylboronic acid | 1-(3-Formylphenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 68 |
Data extracted from the N-arylation of 3-formylquinolin-2(1H)-one.[4]
Experimental Protocols
This section provides a generalized protocol for the N-arylation of this compound based on established Chan-Lam coupling procedures for related heterocyclic systems.[2][4][5] Optimization of the reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, p-tolylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or pyridine)
-
Solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), methanol (MeOH), or dimethyl sulfoxide (DMSO))
-
Molecular sieves (optional, for anhydrous conditions)
-
Standard laboratory glassware and workup reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer, add this compound (1.0 mmol, 1.0 equiv).
-
Add the chosen solvent (e.g., 5 mL of DCM or MeCN).
-
Add the base (2.5-3.0 equiv.) to neutralize the hydrochloride and deprotonate the quinoline nitrogen. For example, if using triethylamine, add approximately 2.5-3.0 mmol.
-
Add the arylboronic acid (1.5-2.0 equiv.).
-
Add copper(II) acetate (0.1-1.0 equiv., typically 0.2 equiv.).
-
If using anhydrous conditions, add activated molecular sieves (e.g., 4 Å).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction is often left open to the air to allow for the oxidation of Cu(I) to Cu(II).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If molecular sieves were used, filter the mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-chloroquinolinium salt.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Visualizations
Experimental Workflow:
References
Application Notes & Protocols: The Role of 3-Chloroquinoline in Anticancer Drug Design
Introduction
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively investigated for their therapeutic potential, particularly in the development of anticancer agents. These compounds can influence tumor progression through various mechanisms, including inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[2]
3-Chloroquinoline, and more broadly, chloro-substituted quinolines, serve as crucial starting materials and key structural motifs in the design of novel anticancer drugs.[3][4] The strategy of molecular hybridization, which involves combining the chloroquinoline core with other biologically active moieties like benzenesulfonamides or chalcones, has yielded potent hybrid compounds with enhanced or novel mechanisms of action.[1][5] This document provides a detailed overview of the application of 3-chloroquinoline derivatives in anticancer research, summarizing their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action in Cancer
Derivatives of 3-chloroquinoline exert their anticancer effects not through a single, universal mechanism, but by modulating multiple critical signaling pathways that govern cell survival, proliferation, and death. The primary strategies involve the induction of apoptosis, inhibition of pro-survival signaling, and disruption of cellular maintenance processes like autophagy.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which chloroquinoline derivatives eliminate cancer cells. This is often achieved by activating intrinsic and extrinsic cell death pathways.
-
p53 Pathway Activation: Chloroquine has been shown to activate the p53 tumor suppressor pathway.[6] It can lead to the stabilization of the p53 protein, which then acts as a transcription factor to upregulate pro-apoptotic genes such as BAX and PIG3.[7][8] This cascade culminates in the activation of effector caspases, like caspase-3, which execute the final stages of apoptosis.[6]
-
Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often overactive in cancer, promoting cell survival by upregulating anti-apoptotic proteins like Bcl-2. Chloroquine can inhibit the phosphorylation of STAT3, preventing its activation.[9] This leads to decreased levels of Bcl-2 and a corresponding increase in pro-apoptotic proteins such as Bax, ultimately triggering the caspase cascade and cell death.[9]
-
Induction of Endoplasmic Reticulum (ER) Stress: Some studies show that chloroquine can induce apoptosis by causing stress to the endoplasmic reticulum. This leads to the unfolded protein response (UPR) and the activation of pro-apoptotic factors like CHOP and caspase-8, initiating cell death.[10]
Inhibition of Autophagy
Chloroquine is a well-established inhibitor of autophagy, a cellular recycling process that cancer cells often use to survive stress. As a weak base, chloroquine accumulates in the acidic lysosomes and raises their pH.[11] This action prevents the fusion of autophagosomes with lysosomes, blocking the degradation of cellular components and leading to an accumulation of dysfunctional proteins and organelles, which can ultimately trigger cell death.[8][11][12]
PI3K Pathway Inhibition
Molecular docking studies suggest that certain chloroquinoline-benzenesulfonamide hybrids may act as inhibitors of the Phosphoinositide 3-kinase (PI3K) enzyme.[1] The PI3K/AKT/mTOR pathway is a central signaling node that promotes cell growth, proliferation, and survival in many cancers. By inhibiting PI3K, these compounds can effectively shut down this pro-survival signaling.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various 3-chloroquinoline derivatives have been quantified against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation.
| Compound Class/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Chloroquinoline-Benzenesulfonamide Hybrids | ||||
| Compound 2 | A549 | Lung | 44.34 µg/mL | [1] |
| Compound 2 | Lovo | Colorectal | 28.82 µg/mL | [1] |
| Compound 17 | HeLa | Cervical | 30.92 µg/mL | [1] |
| Compound 17 | MDA-MB-231 | Breast | 26.54 µg/mL | [1] |
| Quinoline-Chalcone Hybrids | ||||
| Compound 12e | MGC-803 | Gastric | 1.38 µM | [5] |
| Compound 12e | HCT-116 | Colon | 5.34 µM | [5] |
| Compound 12e | MCF-7 | Breast | 5.21 µM | [5] |
| Compound 17o | HCT-116 | Colon | 0.16 µM | [13] |
| Compound 17o | HT29 | Colon | 0.42 µM | [13] |
| 7-Chloroquinoline-Hydrazone Hybrids | ||||
| Compound 36 | SF-295 | CNS | 0.314 - 4.65 µg/cm³ | [4] |
| Compound 36 | HCT-8 | Colon | 0.314 - 4.65 µg/cm³ | [4] |
| Compound 36 | HL-60 | Leukemia | 0.314 - 4.65 µg/cm³ | [4] |
| Morita-Baylis-Hillman Adducts | ||||
| Ortho-nitro Adduct | HL-60 | Leukemia | 4.60 µmol L⁻¹ | [14] |
| 4-Thioalkylquinoline Derivatives | ||||
| Compound 73 | HCT-116 | Colon | 1.99 µM | [15] |
| Compound 74 | HCT-116 | Colon | 1.99 - 4.9 µM | [15] |
| Compound 81 | HCT-116 | Colon | 1.99 - 4.9 µM | [15] |
| Compounds 47-82 | CCRF-CEM | Leukemia | 0.55 - 2.74 µM | [15] |
Experimental Protocols
The evaluation of chloroquinoline derivatives as anticancer agents involves a standardized set of in vitro assays to determine their cytotoxicity and elucidate their mechanisms of action.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
3-Chloroquinoline derivative stock solution (in DMSO)
-
MTT (3-[4,5-dimethylthiazole-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-chloroquinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Immunofluorescence for Cleaved Caspase-3
This protocol allows for the visualization of apoptosis at the single-cell level by detecting the active (cleaved) form of caspase-3.[6]
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
3-Chloroquinoline derivative for treatment
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of the chloroquinoline derivative for 24-48 hours.
-
Fixation: Wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will show positive staining for cleaved caspase-3.
Visualized Workflows
General Strategy for Drug Design
The development of novel anticancer agents from 3-chloroquinoline often follows a molecular hybridization approach, where the core scaffold is chemically linked to other pharmacophores to enhance activity or confer new properties.
Standard In Vitro Evaluation Workflow
A typical workflow for assessing a new chloroquinoline derivative involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies for the most potent compounds.
References
- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3 | Aging [aging-us.com]
- 10. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Regioselective Functionalization of the 3-Position of Quinoline: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of the quinoline scaffold is a critical step in the synthesis of novel therapeutic agents and functional materials. The C3-position, in particular, offers a strategic point for molecular modification. This document provides detailed application notes and protocols for several modern and efficient methods for the functionalization of the 3-position of quinoline.
This guide covers four distinct and powerful methodologies: a nickel-catalyzed cross-coupling, a transition-metal-free arylation, a gold-catalyzed reaction of quinoline N-oxides, and a direct C3-H alkylation/alkenylation with enones. Each section includes a detailed experimental protocol, a summary of the substrate scope and yields in a tabular format, and a visualization of the experimental workflow or proposed reaction mechanism using Graphviz diagrams.
Nickel-Catalyzed C3-H Functionalization of Quinolines
This protocol, developed by Sheng et al., describes a versatile and mild nickel-catalyzed method for the exclusive C3-selective thioetherification, alkylation, arylation, acylation, and phosphorylation of quinolines.[1][2] A key advantage of this method is that it proceeds at room temperature and does not require a directing group on the quinoline substrate.[1]
Experimental Protocol
General Procedure for C3-Thioetherification:
-
To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl2 (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).
-
Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.
-
Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-thioether-substituted quinoline.
Data Presentation
| Entry | Quinoline Substrate | Electrophile | Product | Yield (%) |
| 1 | Quinoline | Diphenyl disulfide | 3-(Phenylthio)quinoline | 95 |
| 2 | 6-Methylquinoline | Di-p-tolyl disulfide | 6-Methyl-3-(p-tolylthio)quinoline | 92 |
| 3 | 7-Methoxyquinoline | Dibenzyl disulfide | 3-(Benzylthio)-7-methoxyquinoline | 85 |
| 4 | Quinoline | Bis(4-fluorophenyl) disulfide | 3-((4-Fluorophenyl)thio)quinoline | 90 |
| 5 | 8-Chloroquinoline | Diethyl disulfide | 8-Chloro-3-(ethylthio)quinoline | 78 |
Table 1: Substrate scope for the nickel-catalyzed C3-thioetherification of quinolines. Yields are for isolated products.
Experimental Workflow
Transition-Metal-Free C-3 Arylation of Quinolin-4-ones
This method, reported by Yadav et al., provides a transition-metal-free approach for the C-3 arylation of quinolin-4-ones using arylhydrazines as the aryl source and air as the oxidant.[3] The reaction proceeds smoothly at room temperature and does not require pre-functionalization or N-protection of the quinolin-4-one substrate.[3]
Experimental Protocol
General Procedure for C-3 Arylation:
-
In a round-bottom flask, dissolve the quinolin-4-one (1.0 equiv.) in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (K2CO3) (2.0 equiv.) to the solution.
-
Add the arylhydrazine hydrochloride (1.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for the specified time (typically 4-8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-aryl-quinolin-4-one.
Data Presentation
| Entry | Quinolin-4-one Substrate | Arylhydrazine | Product | Yield (%) |
| 1 | Quinolin-4-one | Phenylhydrazine | 3-Phenylquinolin-4(1H)-one | 76 |
| 2 | 6-Methylquinolin-4-one | 4-Methylphenylhydrazine | 6-Methyl-3-(p-tolyl)quinolin-4(1H)-one | 72 |
| 3 | 7-Chloroquinolin-4-one | 4-Chlorophenylhydrazine | 7-Chloro-3-(4-chlorophenyl)quinolin-4(1H)-one | 68 |
| 4 | Quinolin-4-one | 4-Methoxyphenylhydrazine | 3-(4-Methoxyphenyl)quinolin-4(1H)-one | 75 |
| 5 | 8-Methylquinolin-4-one | Naphthylhydrazine | 8-Methyl-3-(naphthalen-1-yl)quinolin-4(1H)-one | 65 |
Table 2: Substrate scope for the transition-metal-free C-3 arylation of quinolin-4-ones. Yields are for isolated products.
Proposed Reaction Mechanism
Gold-Catalyzed C3-H Functionalization of Quinoline N-Oxides
Hong and coworkers have developed a gold-catalyzed, highly selective, and redox-neutral C3-H functionalization of quinoline N-oxides.[4] This protocol allows for C-C coupling with indoles and tertiary anilines, and C-N coupling with primary and secondary anilines.[4]
Experimental Protocol
General Procedure for C-C Coupling with Indoles:
-
To a screw-capped vial, add quinoline N-oxide (0.2 mmol, 1.0 equiv.), indole (0.3 mmol, 1.5 equiv.), JohnphosAu(MeCN)SbF6 (0.01 mmol, 5.0 mol%), and AgOTf (0.04 mmol, 20 mol%).
-
Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) on silica gel to afford the 3-(indol-3-yl)quinoline product.
Data Presentation
| Entry | Quinoline N-oxide Substrate | Nucleophile | Product | Yield (%) |
| 1 | Quinoline N-oxide | Indole | 3-(1H-Indol-3-yl)quinoline | 92 |
| 2 | 6-Methylquinoline N-oxide | 2-Methylindole | 6-Methyl-3-(2-methyl-1H-indol-3-yl)quinoline | 88 |
| 3 | 7-Fluoroquinoline N-oxide | 5-Bromoindole | 3-(5-Bromo-1H-indol-3-yl)-7-fluoroquinoline | 85 |
| 4 | Quinoline N-oxide | N,N-Dimethylaniline | N,N-Dimethyl-4-(quinolin-3-yl)aniline | 79 |
| 5 | 4-Methoxyquinoline N-oxide | Aniline | N-(Quinolin-3-yl)aniline | 75 (C-N) |
Table 3: Substrate scope for the gold-catalyzed C3-H functionalization of quinoline N-oxides. Yields are for isolated products.
Proposed Catalytic Cycle
Direct C3-H Alkylation and Alkenylation of Quinolines with Enones
A redox-neutral and transition-metal-free method for the direct C3-H alkylation and alkenylation of quinolines with enones has been reported.[5][6] This protocol proceeds via a three-step, one-pot or two-pot sequence involving a 1,4-dearomative addition, functionalization at C3, and subsequent elimination or transalkylation.[5][6]
Experimental Protocol
General Procedure for C3-H Alkylation:
-
To a solution of the quinoline derivative (2.32 mmol) in THF (4.6 mL) at 0 °C, add BF3·OEt2 (2.55 mmol).
-
Stir the mixture for 15 minutes, then cool to -50 °C.
-
Add t-BuMgCl (2.8 mmol) dropwise and stir for 30 minutes.
-
Add a solution of the enone (1.16 mmol) in EtOAc (2.3 mL), followed by acetic acid (6.96 mmol).
-
Allow the reaction to warm to 25 °C and stir until completion.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Quinoline Substrate | Enone | Product | Yield (%) |
| 1 | Quinoline | Methyl vinyl ketone | 4-(Quinolin-3-yl)butan-2-one | 85 |
| 2 | 6-Bromoquinoline | Ethyl vinyl ketone | 1-(6-Bromoquinolin-3-yl)pentan-3-one | 78 |
| 3 | Quinoline | Phenyl vinyl ketone | 1-Phenyl-3-(quinolin-3-yl)propan-1-one | 82 |
| 4 | 2-Methylquinoline | Chalcone | 1,3-Diphenyl-3-(2-methylquinolin-3-yl)propan-1-one | 75 |
| 5 | Quinoline | (E)-3-Penten-2-one | 4-(Quinolin-3-yl)pentan-2-one | 80 |
Table 4: Substrate scope for the direct C3-H alkylation of quinolines with enones. Yields are for isolated products.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct C3-H Alkylation and Alkenylation of Quinolines with Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 3-Chloroquinoline Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroquinoline hydrochloride is a versatile heterocyclic building block that serves as a crucial starting material and core scaffold in the discovery of novel therapeutic agents. The quinoline ring system itself is a prominent feature in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of a chlorine atom at the 3-position enhances the chemical reactivity and modulates the pharmacological properties of the quinoline nucleus, making it an attractive scaffold for medicinal chemists. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of anticancer, antibacterial, and antifungal agents. Detailed experimental protocols for the synthesis of derivatives and their biological evaluation are also presented to facilitate further research and development in this area.
I. Synthetic Applications
This compound is a valuable precursor for the synthesis of a diverse range of derivatives. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Protocol 1: General Procedure for the Synthesis of 3-Substituted Quinoline Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in 3-chloroquinoline.
Materials:
-
This compound
-
Nucleophile of choice (e.g., amine, thiol, alcohol)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent, add the desired nucleophile (1.1-1.5 equivalents) and a base (2.0-3.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C) for a period of 2-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 3-substituted quinoline derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Biological Applications and Quantitative Data
Derivatives of 3-chloroquinoline have demonstrated significant potential across various therapeutic areas. The following sections summarize the key findings and present quantitative data for their biological activities.
A. Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of 3-chloroquinoline derivatives against a range of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Table 1: Anticancer Activity of Selected 3-Chloroquinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CQD-1 | A549 (Lung) | 8.2 | [1] |
| HeLa (Cervical) | 5.6 | [1] | |
| Lovo (Colon) | 7.1 | [1] | |
| MDA-MB-231 (Breast) | 9.5 | [1] | |
| LM08 | A2780 (Ovarian) | 11.2 | [2] |
| Comp-A | MCF-7 (Breast) | 4.60 | [3] |
| Comp-B | HCT-116 (Colon) | 5.8 | [3] |
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well tissue culture plates
-
3-Chloroquinoline derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-chloroquinoline derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
B. Antibacterial and Antifungal Activity
The 3-chloroquinoline scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown promising activity against various bacterial and fungal pathogens.
Table 2: Antibacterial and Antifungal Activity of Selected 3-Chloroquinoline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| CQD-AB1 | Escherichia coli | 12.5 | [6] |
| Staphylococcus aureus | 25 | [6] | |
| Pseudomonas aeruginosa | 50 | [6] | |
| CQD-AF1 | Candida albicans | 66.2 (IC₅₀) | [7] |
| CQD-AF2 | Aspergillus niger | 28 (IZD in mm) | [8] |
MIC: Minimum Inhibitory Concentration; IZD: Inhibition Zone Diameter
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
3-Chloroquinoline derivatives (test compounds)
-
Positive control antibiotic/antifungal
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[2] This suspension is then further diluted in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the 3-chloroquinoline derivatives in the broth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 16-20 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
III. Mechanistic Insights and Signaling Pathways
The biological effects of 3-chloroquinoline derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways. For instance, in the context of cancer, some derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt signaling pathway and the inhibitory action of a 3-chloroquinoline derivative.
IV. Experimental Workflow
The discovery and development of new drugs based on the 3-chloroquinoline scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery of drugs based on the 3-chloroquinoline scaffold.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, and antifungal effects. The detailed protocols and quantitative data presented in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of the full therapeutic potential of this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of 3-chloroquinoline derivatives is warranted to advance the development of new and effective treatments for a variety of diseases.
References
- 1. researchhub.com [researchhub.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of diverse heterocyclic compounds utilizing 3-chloroquinoline as a versatile starting material. The protocols outlined below leverage modern synthetic strategies, including palladium-catalyzed cross-coupling reactions and cyclization reactions, to generate novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] 3-Chloroquinoline, in particular, serves as a valuable and reactive building block for the synthesis of novel quinoline-based heterocycles. The presence of the chloro substituent at the C3-position allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of aryl, alkynyl, and amino moieties, respectively.[3][4][5][6] These reactions pave the way for the construction of complex, multi-substituted, and fused heterocyclic systems. This application note details protocols for the synthesis of pyrazolo[4,3-c]quinolines and 3-arylquinolines, showcasing the utility of 3-chloroquinoline derivatives in expanding the chemical space for drug discovery.
Logical Workflow for Synthesis and Evaluation
The general workflow for the synthesis and preliminary evaluation of novel compounds from 3-chloroquinoline follows a logical progression from initial reaction to final characterization and activity screening.
Caption: General experimental workflow for synthesis and evaluation.
Protocol 1: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives
This protocol describes the synthesis of 3-amino-4-(substituted-phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives, which have shown potential as anti-inflammatory agents by inhibiting nitric oxide (NO) production.[7] The synthesis starts from a 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine intermediate, which is derived from quinoline precursors.
Synthetic Pathway
Caption: Synthesis of pyrazolo[4,3-c]quinoline derivatives.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1.0 mmol) in ethanol (20 mL).
-
Addition of Reagents: Add the desired substituted aniline (1.2 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and then diethyl ether. If necessary, recrystallize the product from a suitable solvent (e.g., DMSO/water mixture) to obtain the pure 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline derivative.
-
Characterization: Confirm the structure of the synthesized compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Data Summary
The following table summarizes the yields and melting points for representative pyrazolo[4,3-c]quinoline derivatives.[7]
| Compound ID | Substituent (R) on Aniline | Yield (%) | Melting Point (°C) |
| 2c | 4-Fluoro | - | >380 |
| 2e | 3-Chloro | - | >380 |
| 2f | 3-Acetyl | 84 | >380 |
| 2q | 4-Methyl | - | >380 |
| 2r | 4-Methoxy | - | >380 |
Note: Yields for some compounds were not specified in the cited literature but are generally moderate to high.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a one-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines via a Suzuki-Miyaura cross-coupling reaction.[3] This method demonstrates the sequential and selective substitution of halogen atoms on the quinoline core. A similar strategy can be applied to 3-chloroquinoline to synthesize 3-arylquinolines.
Synthetic Pathway
Caption: Synthesis of 3-arylquinolines via Suzuki coupling.
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloroquinoline (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as DMF/water (4:1, 10 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Analyze the purified 3-arylquinoline by NMR, MS, and melting point determination.
Data Summary
The following table presents representative data for Suzuki-Miyaura coupling reactions involving chloroquinoline derivatives.[3][8]
| Starting Material | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | 5 | DMF | ~60-80 |
| 4-Chloroquinoline | Phenylboronic acid | 0.05 | n-Butanol/Water | >95 |
| 3-Chloroquinoline | 4-Tolylboronic acid | 5 | Toluene/Water | 85-95 |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions used.
Biological Relevance and Signaling Pathways
Many quinoline-based heterocyclic compounds exhibit potent anticancer activity by interacting with key cellular signaling pathways. For instance, certain derivatives have been shown to act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in the PI3K/AKT/mTOR pathway that regulates cell growth, proliferation, and survival.[9] Inhibition of this pathway is a validated strategy in cancer therapy.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Chloroquinoline hydrochloride synthesis
Technical Support Center: 3-Chloroquinoline Hydrochloride Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of this compound?
Low yields can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst concentration.
-
Side Reactions: The formation of undesired byproducts, such as dichloroquinoline isomers or polymerization products, can significantly reduce the yield of the target compound.
-
Purity of Starting Materials: Impurities in the starting materials, particularly in the aniline or quinoline precursor, can interfere with the reaction.
-
Moisture: The presence of water can be detrimental, especially in reactions involving moisture-sensitive reagents like phosphoryl chloride (POCl₃).
-
Suboptimal Work-up and Purification: Product loss can occur during extraction, washing, and crystallization steps. Inefficient purification may also fail to separate the product from byproducts, leading to an artificially low yield of the pure compound.
Q2: My final product is a dark-colored oil or tar instead of a crystalline solid. What happened?
The formation of a dark oil or tar is typically indicative of polymerization or the presence of significant impurities. This can be caused by:
-
Excessive Reaction Temperature: Overheating during the reaction can lead to the decomposition of reagents and the formation of polymeric byproducts.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to a host of side reactions.
-
Presence of Oxygen: Air leaks in the reaction setup can sometimes lead to oxidative side reactions, which produce colored impurities.
Q3: How critical is the reaction temperature, and what is the optimal range?
Reaction temperature is a critical parameter. For Vilsmeier-Haack type reactions used to synthesize chloroquinolines, the temperature needs to be carefully controlled.[1] For example, the addition of phosphoryl chloride to DMF is typically done at 0-5 °C, followed by refluxing at 80-90 °C for several hours.[1] Exceeding the optimal temperature range can promote the formation of unwanted byproducts.
Q4: Can the choice of solvent impact the reaction yield?
Yes, the solvent plays a crucial role. N,N-Dimethylformamide (DMF) is commonly used in Vilsmeier-Haack reactions for synthesizing chloroquinolines.[1][2] Using alternative solvents without re-optimizing the reaction conditions will likely impact the yield. Some modern, greener protocols explore solvent-free conditions, but these require specific optimization.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields.
Logical Troubleshooting Flow
The following diagram illustrates a step-by-step process for troubleshooting low yield issues.
Caption: A flowchart for systematically troubleshooting low yields.
Key Experimental Protocols
General Protocol for 2-Chloroquinoline-3-carbaldehyde Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a common method for producing precursors to 3-chloroquinolines.[1][2]
Materials:
-
Substituted Acetanilide (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0-5 °C in an ice bath.
-
Add POCl₃ dropwise to the cooled DMF under constant stirring, ensuring the temperature does not rise above 10 °C.
-
Reactant Addition: Once the addition of POCl₃ is complete, add the substituted acetanilide portion-wise to the reaction mixture.
-
Reaction: After the addition, slowly warm the mixture to room temperature and then heat at 80-90 °C for 4-10 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After completion, carefully pour the reaction mixture into a beaker containing crushed ice/ice-cold water.
-
Stir the aqueous mixture for 30 minutes. The solid product, 2-chloroquinoline-3-carbaldehyde, will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from ethyl acetate to obtain the pure compound.[2]
This protocol is a general guideline and may require optimization based on the specific substrate.
Conversion to this compound
-
Chlorination/Decarbonylation (if starting from carbaldehyde): Specific methods are required to convert the 2-chloro-3-carbaldehyde intermediate to 3-chloroquinoline. This can be a complex step and various synthetic routes exist.
-
Hydrochloride Salt Formation:
-
Dissolve the purified 3-chloroquinoline base in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Summary Tables
Table 1: Effect of Reaction Conditions on Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Typical Yield Range |
| Reagent | POCl₃ | PCl₅ | SOCl₂ | |
| Temperature | 80 °C | 85 °C | 75 °C | 70-90 °C[1] |
| Time (hours) | 4 | 6 | 8 | 4-10 hours[1] |
| Yield (%) | 65% | 78% | 55% | 60-80%[1] |
Note: This table is illustrative. Actual yields will vary based on the specific substrate and reaction scale.
Table 2: Common Chlorinating Agents in Quinoline Synthesis
| Chlorinating Agent | Typical Use Case | Advantages | Disadvantages |
| Phosphorus oxychloride (POCl₃) | Vilsmeier-Haack, Hydroxyquinoline conversion | Readily available, effective | Highly corrosive, moisture-sensitive |
| Phosphorus pentachloride (PCl₅) | Vilsmeier-Haack variant | Can be more reactive than POCl₃ | Solid, can be difficult to handle |
| Thionyl chloride (SOCl₂) | Conversion of carboxylic acids/alcohols | Byproducts are gaseous (SO₂, HCl) | Highly toxic and corrosive |
| Chlorine gas (Cl₂) | Direct chlorination of quinoline | Direct route | Can lead to over-chlorination and isomer mixtures[4] |
Experimental Workflow Diagram
This diagram outlines the general workflow from starting materials to the final hydrochloride salt.
Caption: General workflow for 3-Chloroquinoline HCl synthesis.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Chloroquinoline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reactivity of 3-chloroquinoline hydrochloride in various cross-coupling reactions. Given its nature as an electron-deficient heteroaryl chloride, this substrate can present unique challenges. The following sections offer structured advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A: Low reactivity is often due to the compound's properties. 3-Chloroquinoline is an electron-deficient aryl chloride, making the C-Cl bond stronger and oxidative addition to the palladium catalyst more difficult compared to bromides or iodides.[1][2] The hydrochloride salt also requires neutralization in situ. Common failure points include an insufficiently active catalyst, an inappropriate base, or non-optimal reaction conditions.
Q2: Do I need to neutralize the hydrochloride salt before starting the reaction?
A: While you can pre-neutralize this compound and extract the free base, it is often more convenient to add an extra equivalent of the base to the reaction mixture to neutralize the HCl in situ. However, be mindful that this will form a salt, which could affect the reaction.
Q3: What is the best general-purpose catalyst system for a starting experiment?
A: For challenging aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands are generally a good starting point.[3] Consider using a pre-formed palladium precatalyst like a Buchwald G3 or G4 type, or a PEPPSI-type catalyst.[4] These are often more efficient at generating the active Pd(0) species. A common starting point would be a catalyst system like Pd₂(dba)₃ with a ligand such as XPhos or RuPhos.[5]
Q4: How do I select the right base for my reaction?
A: Base selection is critical. Strong, non-nucleophilic bases are typically required. For Suzuki-Miyaura reactions, potassium phosphate (K₃PO₄) is often effective, sometimes with a small amount of water added.[6] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is common.[4][7] For Sonogashira and Heck reactions, organic bases like triethylamine (Et₃N) or DBU can be used.[8][9] Screening different bases is often necessary.
Q5: I'm observing significant amounts of dehalogenation (replacement of -Cl with -H). How can I prevent this?
A: Dehalogenation is a common side reaction, particularly with electron-rich phosphine ligands.[2] It can occur when the palladium hydride intermediate, formed from β-hydride elimination or reaction with trace water or solvent, reductively eliminates with the aryl group. To minimize this, ensure you are using scrupulously dry solvents and reagents. Sometimes, changing the ligand or base can also mitigate this side reaction.
Q6: My reaction produces a lot of homocoupled byproducts. What causes this?
A: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur.[2][9] This is often promoted by the presence of oxygen, which can interfere with the catalyst cycle.[2] Thoroughly degassing your reaction mixture before adding the catalyst is crucial. For Sonogashira couplings, homocoupling (Glaser coupling) can be minimized by ensuring copper(I) is used under anaerobic conditions.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Issues
Problem: Low to no conversion of this compound in a Suzuki-Miyaura reaction.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Switch to a more active catalyst system. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(tBu)₃).[3][10] Use a modern precatalyst (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.[4] |
| Incorrect Base | Screen different bases. K₃PO₄ is a good starting point. Cs₂CO₃ is stronger and more soluble and can be effective. Ensure K₃PO₄ is finely ground and consider adding 3-5 equivalents of water.[6] |
| Low Reaction Temperature | Aryl chlorides require higher temperatures for oxidative addition. Increase the temperature to 100-140°C. Consider switching to a higher-boiling solvent like dioxane, toluene, or NMP.[11] |
| Poor Reagent Quality | Ensure the boronic acid is pure and not degraded. Use anhydrous solvents. Degas the reaction mixture thoroughly with argon or nitrogen before adding the catalyst. |
Guide 2: Buchwald-Hartwig Amination Issues
Problem: Difficulty in coupling amines with this compound.
| Possible Cause | Troubleshooting Steps |
| Insufficiently Basic Conditions | A strong base is required for the deprotonation of the amine. NaOt-Bu is the most common and effective base. LHMDS can be used for more sensitive substrates at lower temperatures.[4] |
| Ligand Inhibition or Decomposition | Select a suitable ligand. For primary amines, ligands like BrettPhos can be very effective.[4] For sterically hindered amines, more specialized ligands might be needed.[12] |
| Amine Substrate Issues | Primary aliphatic amines can be challenging. Using ammonia equivalents like benzophenone imine followed by hydrolysis can be a successful strategy.[13] Ensure the amine is pure and dry. |
| Catalyst Deactivation | Catalyst deactivation can occur at high temperatures. If increasing temperature does not improve the yield, consider a different, more stable ligand/catalyst system. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Seal the vessel with a septum and purge with argon for 10-15 minutes.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).
-
Add degassed solvent (e.g., dioxane/water 10:1, 0.2 M) via syringe.
-
Heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel under an argon atmosphere, add NaOt-Bu (1.4 equiv).
-
Add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and any additional ligand if required.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane, 0.5 M).
-
Heat the reaction mixture to 100°C for 4-18 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[4]
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Caption: Ligand effects on the oxidative addition step with aryl chlorides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. reddit.com [reddit.com]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloroquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during catalytic reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my catalyst deactivating when using 3-Chloroquinoline as a substrate?
A1: Catalyst deactivation in reactions involving 3-Chloroquinoline is often due to its inherent chemical properties as a nitrogen-containing heterocycle. The primary mechanisms of deactivation include:
-
Poisoning: The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can strongly coordinate to the active metal center of the catalyst (e.g., Palladium).[1][2][3] This coordination can block the sites required for the catalytic cycle to proceed, leading to a significant drop in or complete loss of activity.[2][4]
-
Fouling: In some cases, insoluble byproducts or polymers can deposit on the catalyst surface, blocking active sites and pores. This is a physical form of deactivation.
-
Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's physical structure, such as the agglomeration of metal nanoparticles (sintering). This reduces the active surface area of the catalyst.
Q2: Are there specific types of reactions where catalyst deactivation is more common with 3-Chloroquinoline?
A2: Yes, catalyst deactivation is particularly prevalent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. In these reactions, the palladium catalyst is susceptible to poisoning by the nitrogen atom of the 3-Chloroquinoline substrate.[2][3]
Q3: Can I reuse my catalyst after a reaction with 3-Chloroquinoline?
A3: Reusability depends on the extent and nature of the deactivation. If the catalyst is poisoned, it may be possible to regenerate it. However, if deactivation is due to severe thermal degradation or irreversible fouling, regeneration may not be effective. It is crucial to assess the catalyst's activity after each use.
Q4: What are the visible signs of catalyst deactivation in my reaction?
A4: Signs of catalyst deactivation can include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
The need for higher catalyst loading to achieve the desired conversion.
-
A change in the color of the reaction mixture, which could indicate the formation of inactive catalyst species or byproducts.
-
In the case of heterogeneous catalysts, a change in the physical appearance of the catalyst, such as clumping or a change in color.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Cross-Coupling Reaction
Possible Cause: Catalyst poisoning by the nitrogen atom of 3-Chloroquinoline.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can help stabilize the active catalytic species and reduce the inhibitory effect of the quinoline nitrogen.[5] These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) over the deactivating coordination of the substrate.
-
Catalyst Pre-activation: In some cases, pre-activating the palladium catalyst can improve its performance. This involves generating the active Pd(0) species in situ before adding the 3-Chloroquinoline.
-
Use of Additives: Certain additives can act as "sacrificial" binders to the catalyst, preventing the 3-Chloroquinoline from poisoning the active sites. However, the choice of additive must be carefully considered to avoid interference with the desired reaction.
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is important to find the optimal temperature that balances reactivity and catalyst stability.
-
Solvent: The choice of solvent can influence the stability of the catalytic complex. Aprotic polar solvents are commonly used in cross-coupling reactions.
-
Base: The strength and type of base can affect the catalytic cycle. A thorough screening of bases may be necessary.
-
Issue 2: Reaction Starts but Does Not Go to Completion
Possible Cause: Gradual catalyst deactivation or fouling.
Troubleshooting Steps:
-
Incremental Substrate Addition: Instead of adding all the 3-Chloroquinoline at once, a slow, continuous addition can help maintain a low concentration of the potential poison in the reaction mixture, thereby extending the catalyst's lifetime.
-
Catalyst Loading: While not ideal, a modest increase in the catalyst loading may be necessary to compensate for the gradual deactivation.
-
Stirring and Mass Transfer: For heterogeneous catalysts, ensure efficient stirring to minimize mass transfer limitations and prevent localized high concentrations of reactants or products that could lead to fouling.
Issue 3: Inconsistent Results Between Batches
Possible Cause: Variability in reagent purity or reaction setup.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of 3-Chloroquinoline and other reagents. Impurities can act as catalyst poisons.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to air. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Moisture and Air Exclusion: Use dry solvents and glassware, as water and oxygen can contribute to catalyst deactivation.
Data on Catalyst Performance
The following table summarizes typical observations regarding catalyst performance in the presence of N-heterocyclic compounds. Note that specific quantitative data for 3-Chloroquinoline is often proprietary or highly dependent on the specific reaction conditions.
| Catalyst System | Ligand Type | Observation | Mitigation Strategy |
| Pd(OAc)₂ | Monodentate Phosphine | Prone to deactivation by N-heterocycles. | Use of bulky, electron-rich ligands. |
| Pd₂(dba)₃ | Bidentate Phosphine | Improved stability compared to monodentate ligands. | Optimization of ligand-to-metal ratio. |
| Pd-NHC Complexes | N-Heterocyclic Carbene | Generally show higher stability and resistance to poisoning. | Synthesis of tailored NHC ligands. |
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with 3-Chloroquinoline
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Reagent Addition: Add the boronic acid (1.2 equivalents) and 3-Chloroquinoline (1 equivalent).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane/water mixture).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Deactivation and Mitigation
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Signaling Pathway of Catalyst Poisoning
Caption: Mechanism of catalyst poisoning by 3-Chloroquinoline.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst_poisoning [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloroquinoline hydrochloride handling and safety precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 3-Chloroquinoline hydrochloride.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is considered a hazardous substance. The primary hazards include:
-
Toxicity: It is harmful if swallowed, and may be harmful if it comes into contact with skin or is inhaled.[1]
-
Irritation: It can cause skin, eye, and respiratory tract irritation.[1]
2. What personal protective equipment (PPE) is required when handling this compound?
To minimize exposure, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are necessary to protect the eyes from dust or splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If working with the powder outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended to prevent inhalation.
3. How should this compound be stored?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents.
4. What is the proper procedure for disposing of this compound waste?
Dispose of this compound waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not pour it down the drain.
5. What should I do in case of accidental exposure?
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Troubleshooting Guide
Problem 1: The this compound powder is not dissolving as expected in my solvent.
-
Possible Cause: The compound may have limited solubility in the chosen solvent at room temperature.
-
Solution:
-
Gently warm the solvent while stirring to increase solubility.
-
Try a different solvent. Halogenated quinolines often show good solubility in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol and methanol.
-
Use sonication to aid in dissolution.
-
Problem 2: My reaction involving this compound is not proceeding to completion or is giving low yields.
-
Possible Cause 1: Inactive Reagent: The this compound may have degraded due to improper storage (exposure to moisture or light).
-
Solution: Use a fresh batch of the reagent or verify the purity of the existing stock using an appropriate analytical technique (e.g., NMR or LC-MS).
-
Possible Cause 2: Reaction Conditions: The reaction temperature, time, or stoichiometry of reagents may not be optimal.
-
Solution:
-
Review the literature for similar reactions to ensure appropriate conditions are being used.
-
Perform small-scale optimization experiments to vary the reaction parameters.
-
Ensure all reagents and solvents are anhydrous if the reaction is sensitive to moisture.
-
Problem 3: I am observing unexpected side products in my reaction mixture.
-
Possible Cause: this compound can undergo side reactions under certain conditions. For example, the chloro group can be susceptible to nucleophilic substitution.
-
Solution:
-
Carefully control the reaction temperature to minimize side reactions.
-
Use a less nucleophilic base if applicable.
-
Protect other functional groups in your molecule that may be reactive under the reaction conditions.
-
Quantitative Data
| Data Point | Value | Compound | Source |
| Oral LD50 (Rat) | 331 mg/kg | Quinoline | [2] |
| Oral LD50 (Rat) | 58 mg/kg | Proguanil Hydrochloride | [3] |
| Dermal LD50 (Rabbit) | 540 mg/kg | Quinoline | [2] |
| Workplace Environmental Exposure Limit (WEEL) - 8-hour TWA | 0.001 ppm | Quinoline | [4] |
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution of this compound
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary PPE: chemical-resistant gloves, safety goggles, and a lab coat.
-
Clean the analytical balance and the surrounding work area.
-
-
Weighing:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the exact weight of the powder.
-
-
Dissolution:
-
Place a stir bar in an appropriate-sized flask containing the desired solvent.
-
Carefully transfer the weighed powder into the flask.
-
Place the flask on a stir plate and begin stirring.
-
If necessary, gently warm the solution or use a sonicator to aid dissolution.
-
Once the solid is fully dissolved, the solution is ready for use.
-
Visualizations
References
Technical Support Center: Purification of 3-Chloroquinoline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from their 3-Chloroquinoline hydrochloride preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound sample?
A1: Impurities in this compound typically arise from the synthetic route employed. The two primary synthetic pathways are the reaction of indole with chloroform and the Skraup synthesis.
-
From Indole and Chloroform Synthesis:
-
Unreacted Indole: The starting material may not have fully reacted.
-
Indole-3-aldehyde (3-formylindole): A common byproduct of the reaction between indole and chloroform in the presence of a base.[1]
-
Other Chlorinated Quinoline Isomers: Side reactions can lead to the formation of other chloroquinoline isomers.
-
-
From Skraup Synthesis:
-
Unreacted Starting Materials: Such as aniline or glycerol.
-
Oxidation Byproducts: The oxidizing agent (e.g., nitrobenzene) can lead to various oxidized side products.
-
Polymeric Materials: The strongly acidic and high-temperature conditions of the Skraup reaction can result in the formation of polymeric tars.
-
-
General Impurities:
-
3-Hydroxyquinoline: Formed by the hydrolysis of 3-Chloroquinoline. This can occur if water is present during the synthesis or workup at elevated temperatures.
-
Residual Solvents: Solvents used in the synthesis or purification process may be retained in the final product.
-
Q2: My this compound has a brownish tint. What is the likely cause and how can I remove it?
A2: A brownish tint often indicates the presence of polymeric byproducts or trace amounts of oxidized impurities. These can often be removed by recrystallization with the addition of activated carbon. The activated carbon will adsorb the colored impurities, and upon filtration, a purer, less colored solution is obtained from which the purified product can be crystallized.
Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify this impurity?
A3: Identifying an unknown impurity typically requires hyphenated analytical techniques. The most common and effective method is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique will provide the retention time of the impurity from the HPLC and its molecular weight from the MS, which is crucial information for postulating its structure. Further characterization can be achieved by isolating the impurity using preparative HPLC and then analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad melting point range.
-
Multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Several impurity peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram.
Possible Causes:
-
Incomplete reaction.
-
Formation of significant amounts of byproducts due to non-optimal reaction conditions (temperature, reaction time, stoichiometry of reagents).
Solutions:
-
Optimize Reaction Conditions: Review your synthetic protocol. Ensure the reaction has gone to completion by monitoring with TLC or HPLC. Adjust reaction time, temperature, or reagent stoichiometry as needed.
-
Initial Purification by Extraction: Before attempting crystallization, perform a liquid-liquid extraction to remove grossly impure materials. Dissolve the crude product in an appropriate organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to remove basic impurities, followed by a wash with a basic aqueous solution (e.g., NaHCO3) to remove acidic impurities.
-
Proceed to Recrystallization or Column Chromatography: After an initial cleanup, further purification can be achieved using the methods detailed below.
Issue 2: Difficulty in Removing a Specific Impurity
Symptoms:
-
A persistent impurity peak in the HPLC chromatogram that remains after recrystallization.
-
The impurity has a similar polarity to 3-Chloroquinoline, making separation by chromatography challenging.
Possible Causes:
-
The impurity may be an isomer of 3-Chloroquinoline or a closely related derivative with very similar physical properties.
-
The impurity co-crystallizes with the product.
Solutions:
-
Change the Recrystallization Solvent System: If a single solvent recrystallization is ineffective, try a binary solvent system. Dissolve the impure compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Slow cooling should then promote the crystallization of the desired product, leaving the more soluble impurity in the mother liquor.
-
Derivative Formation: In challenging cases, it may be possible to selectively react the impurity to form a derivative with significantly different physical properties, which can then be easily separated. This is an advanced technique and requires careful consideration of the reactivity of both the product and the impurity.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to separate closely related impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is the most common method for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Recommended Solvent Systems for this compound:
Based on the general solubility of quinoline derivatives, a good starting point for recrystallization of the hydrochloride salt is a mixture of ethanol and water.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated carbon and boil the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution just begins to turn cloudy.
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Procedure:
-
Select an Adsorbent: Silica gel is the most common stationary phase for the purification of quinoline derivatives.
-
Choose an Eluent System: The choice of eluent (mobile phase) is crucial for good separation. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is a good starting point. The optimal ratio can be determined by running TLC plates with different solvent mixtures. For 3-Chloroquinoline, which is moderately polar, a gradient elution from a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) to a higher polarity mixture (e.g., 7:3 hexanes:ethyl acetate) is often effective.
-
Pack the Column: Prepare a slurry of the silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed.
-
Load the Sample: Dissolve the crude 3-Chloroquinoline in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elute the Column: Begin passing the eluent through the column. Start with the least polar solvent mixture and gradually increase the polarity.
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Analyze Fractions: Monitor the composition of each fraction using TLC or HPLC to identify the fractions containing the purified 3-Chloroquinoline.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Solubility of Related Chloroquinolines in Various Solvents at 298.15 K
| Solvent | 5-Chloro-8-hydroxyquinoline (mole fraction) |
| N-methyl-2-pyrrolidone | > N,N-dimethylformamide |
| N,N-dimethylformamide | > 1,4-dioxane |
| 1,4-dioxane | > ethyl acetate |
| Ethyl acetate | > toluene |
| Toluene | > acetonitrile |
Note: This data is for a related compound and should be used as a general guide for solvent selection.[2] The hydrochloride salt will have different solubility properties, generally being more soluble in polar solvents like alcohols and water.
Visualizations
Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting Logic for Persistent Impurities
Caption: A decision-making diagram for troubleshooting persistent impurities.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 3-Chloroquinoline Hydrochloride vs. 4-Chloroquinoline
In the landscape of heterocyclic chemistry, chloroquinolines serve as pivotal intermediates in the synthesis of a vast array of functionalized molecules, particularly in the realm of medicinal chemistry. The position of the chlorine substituent on the quinoline scaffold profoundly influences the molecule's reactivity, dictating the feasibility and outcome of various chemical transformations. This guide provides an objective comparison of the reactivity of 3-chloroquinoline hydrochloride and 4-chloroquinoline, with a focus on nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical principles and representative experimental data.
Theoretical Framework: Understanding the Reactivity Difference
The disparate reactivity between 3-chloroquinoline and 4-chloroquinoline is fundamentally rooted in the electronic effects exerted by the nitrogen atom within the quinoline ring system. In nucleophilic aromatic substitution, the rate-determining step typically involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the reaction's progress.
4-Chloroquinoline: The nitrogen atom at position 1 can effectively stabilize the negative charge developed during the formation of the Meisenheimer complex at the C4 position through resonance. The lone pair of the attacking nucleophile forms a new bond with C4, and the electron density can be delocalized onto the electronegative nitrogen atom. This resonance stabilization significantly lowers the activation energy for the reaction, thereby rendering 4-chloroquinoline highly susceptible to nucleophilic attack. This reactivity profile is analogous to that of 4-chloropyridine.
3-Chloroquinoline: In contrast, when a nucleophile attacks the C3 position of 3-chloroquinoline, the negative charge in the resulting Meisenheimer complex cannot be directly delocalized onto the nitrogen atom through resonance. The stabilization of the intermediate is less effective, relying primarily on the inductive effect of the nitrogen. Consequently, the activation energy for nucleophilic substitution at the 3-position is considerably higher. The reactivity of 3-chloroquinoline is more akin to that of chlorobenzene, which is generally unreactive towards nucleophilic substitution unless under harsh conditions or when activated by strongly electron-withdrawing groups.
Experimental Evidence and Data Presentation
While direct, side-by-side kinetic studies comparing the nucleophilic substitution of 3-chloroquinoline and 4-chloroquinoline under identical conditions are not extensively documented in the literature, the vast body of synthetic work overwhelmingly supports the higher reactivity of the 4-isomer. Reactions involving nucleophilic displacement of the chlorine atom in 4-chloroquinoline often proceed under milder conditions and afford higher yields compared to analogous reactions with 3-chloroquinoline.
The following table summarizes the general reactivity and typical reaction conditions for nucleophilic substitution on these two isomers:
| Feature | This compound | 4-Chloroquinoline |
| Reactivity towards SNAr | Low | High |
| Typical Nucleophiles | Strong nucleophiles (e.g., alkoxides, thiolates) | Wide range of nucleophiles (e.g., amines, alcohols, thiols) |
| Typical Reaction Conditions | High temperatures, strong bases, often requires a catalyst | Mild to moderate temperatures, often proceeds without a catalyst |
| Representative Yields | Generally lower | Generally higher |
Experimental Protocols
The following are representative experimental protocols for nucleophilic substitution reactions on 4-chloroquinoline and a more forcing condition that would be typical for a less reactive aryl chloride like 3-chloroquinoline.
Protocol 1: Synthesis of 4-Aminoquinoline Derivative from 4-Chloroquinoline
This protocol describes a typical nucleophilic aromatic substitution reaction using an amine nucleophile.
Materials:
-
4-Chloroquinoline
-
Aniline
-
Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask, dissolve 4-chloroquinoline (1.0 mmol) and aniline (1.2 mmol) in ethanol (10 mL).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinoline.
Protocol 2: Representative Nucleophilic Substitution on a Less Reactive Aryl Chloride (Illustrative for 3-Chloroquinoline)
This protocol illustrates more forcing conditions often necessary for less reactive aryl chlorides, which would be more analogous to the reactivity of 3-chloroquinoline.
Materials:
-
This compound (or 3-Chloroquinoline)
-
Sodium methoxide
-
N,N-Dimethylformamide (DMF)
-
Copper(I) iodide (catalyst, optional but often necessary)
Procedure:
-
To a sealed tube, add 3-chloroquinoline (1.0 mmol), sodium methoxide (1.5 mmol), and copper(I) iodide (0.1 mmol).
-
Add anhydrous DMF (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 3-methoxyquinoline.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution on 4-chloroquinoline.
Caption: A typical experimental workflow for a nucleophilic substitution reaction.
Conclusion
Comparative Study of 3-Chloroquinoline Derivatives in Cytotoxicity Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic performance of various 3-chloroquinoline derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of implicated signaling pathways.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. Among these, 3-chloroquinoline derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This guide delves into a comparative study of these derivatives, focusing on their structure-activity relationships, cytotoxic efficacy, and underlying mechanisms of action.
Comparative Cytotoxicity of 3-Chloroquinoline Derivatives
The cytotoxic potential of 3-chloroquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring and the moieties they are hybridized with. This section compares the in vitro cytotoxicity of three distinct classes of 3-chloroquinoline derivatives: those hybridized with indolin-2-ones, benzenesulfonamides, and rhodanine-1,2,3-triazoles. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from various studies.
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indolin-2-one Hybrids | LM08 (6-Cl substitution) | A2780 (Ovarian) | Potent (exact value not specified in abstract) | - | - |
| LM07 (8-OCH3 substitution) | DU-145 (Prostate) | 11 | - | - | |
| LM10 (6-Br substitution) | HCT-115 (Colon) | 41.3 | - | - | |
| Benzenesulfonamide Hybrids | Compound 2 | A549-Raw (Lung) | 44.34 µg/mL | DCF | >100 µg/mL |
| Compound 2 | Lovo (Colorectal) | 28.82 µg/mL | DCF | >100 µg/mL | |
| Compound 17 | HeLa (Cervical) | 30.92 µg/mL | DCF | >100 µg/mL | |
| Compound 17 | MDA-MB231 (Breast) | 26.54 µg/mL | DCF | >100 µg/mL | |
| Rhodanine-1,2,3-triazole Hybrids | Compound 10c | MCF-7 (Breast) | 3.67 | Combretastatin-A4 | - |
| Compound 10c | Caco-2 (Colorectal) | 3.93 | Combretastatin-A4 | - | |
| Compound 10c | HeLa (Cervical) | 4.92 | Combretastatin-A4 | - | |
| Compound 10c | HT-29 (Colon) | 6.83 | Combretastatin-A4 | - |
Experimental Protocols
The following sections detail the methodologies used in the cited studies to evaluate the cytotoxicity of 3-chloroquinoline derivatives.
Cell Viability Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
3-Chloroquinoline derivatives
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-chloroquinoline derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a multi-well spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 3-chloroquinoline derivatives are often mediated through the induction of apoptosis and the inhibition of key cell survival pathways, such as the PI3K/Akt signaling pathway.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Studies have shown that some 3-chloroquinoline derivatives can trigger apoptosis through the activation of caspases, a family of cysteine proteases that play essential roles in the execution phase of apoptosis. The activation of caspase-3 is a key event in the apoptotic cascade.
PI3K/Akt Signaling Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Some 3-chloroquinoline derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability. A key mechanism of this inhibition is the prevention of Akt phosphorylation, a crucial step for its activation.
Conclusion
3-Chloroquinoline derivatives represent a versatile and potent class of cytotoxic agents with significant potential for anticancer drug development. The comparative data presented in this guide highlights the importance of structural modifications in tuning the cytotoxic efficacy of these compounds. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of the PI3K/Akt signaling pathway. Further research, including more comprehensive comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this promising class of molecules. This guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design and development of novel 3-chloroquinoline-based anticancer drugs.
Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-chloroquinoline-based compounds, focusing on their anticancer, antimalarial, and antimicrobial properties. The information is presented to aid researchers and drug development professionals in the rational design of new, more potent therapeutic agents.
Anticancer Activity
Derivatives of 3-chloroquinoline have been extensively investigated for their potential as anticancer agents. The introduction of various substituents on the quinoline core has led to the discovery of compounds with significant cytotoxic activity against several cancer cell lines.
A study by an Egyptian research group explored a series of novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety.[1] Their findings revealed that specific substitutions on the sulfonamide part were crucial for anticancer activity. Compounds 2, 4, 7, 11, 14, and 17 showed better or comparable activity to the reference drug 2′,7′-dichlorofluorescein (DCF).[1] Notably, compound 17 was the most active against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines, while compound 2 was most effective against LoVo (colorectal cancer) cell line.[1] Molecular docking studies suggested that these compounds might exert their effect through the inhibition of the PI3K enzyme.[1]
Another investigation into a novel quinoline derivative, 91b1 , demonstrated a significant anticancer effect both in vitro and in vivo.[2] This compound exhibited stronger anticancer effects than cisplatin in AGS, KYSE150, and KYSE450 cancer cell lines and showed lower toxicity to non-tumor cells.[2] Microarray analysis indicated that the anticancer activity of 91b1 might be mediated through the downregulation of the Lumican gene.[2]
Comparative Anticancer Activity Data
| Compound | Modification | Lung (A549) IC50 (µg/mL) | HeLa IC50 (µg/mL) | Colorectal (LoVo) IC50 (µg/mL) | Breast (MDA-MB231) IC50 (µg/mL) | Reference |
| 2 | - | 56.43 | 47.34 | 28.82 | 35.43 | [1] |
| 4 | (E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethylamino)prop-2-en-1-one | 50.12 | 41.15 | 34.21 | 38.19 | [1] |
| 7 | Guanidine derivative | 48.23 | 35.43 | 31.18 | 33.76 | [1] |
| 11 | Thiazole derivative | 52.18 | 40.12 | 36.45 | 40.21 | [1] |
| 14 | Pyrimidine derivative | 55.32 | 45.21 | 38.76 | 42.13 | [1] |
| 17 | 5-Methoxypyrimidine derivative | 45.19 | 30.92 | 32.54 | 26.54 | [1] |
| DCF (Reference) | - | 47.33 | 38.16 | 40.12 | 41.23 | [1] |
Antimalarial Activity
The quinoline scaffold is famously associated with antimalarial drugs like chloroquine. Research continues to explore modifications of this structure to overcome drug resistance. A study on "reversed chloroquine" (RCQ) molecules, which combine a chloroquine-like moiety with a resistance reversal-like moiety, has shown promise in overcoming chloroquine resistance in P. falciparum.[3][4]
The structure-activity relationship of these RCQ compounds revealed that the length of the carbon chain linker between the tertiary nitrogen and the aminoquinoline, for linkers between 2 and 4 carbons, did not significantly impact the ability to overcome chloroquine resistance.[3][4] Furthermore, modifications to the aromatic head group, such as replacing phenyl groups with pyridines, led to compounds with comparable IC50 values and more favorable ClogP values, suggesting potentially better oral availability.[3] The mode of action for these RCQ molecules appears to be similar to chloroquine, involving the inhibition of hemozoin formation in the parasite's digestive vacuole.[5]
Comparative Antimalarial Activity Data
| Compound | Linker Length (Carbons) | Head Group | D6 (CQS) IC50 (nM) | Dd2 (CQR) IC50 (nM) | Cytotoxicity IC50 (nM) | Reference |
| 4 | 2 | Diphenylmethyl | 0.8 | 2.0 | 23000 | [3] |
| 5 | 3 | Diphenylmethyl | 0.7 | 2.1 | 3380 | [3] |
| 21 | 3 | Dipyridyl | 1.1 | 3.9 | 29000 | [3] |
| 22 | 2 | Dipyridyl | 0.9 | 1.6 | 6500 | [3] |
| 25 | 4 | Diphenylmethyl | 1.3 | 1.3 | 1100 | [3] |
| Chloroquine | - | - | 6.9 | 102 | >50000 | [3] |
Antimicrobial Activity
3-Chloroquinoline derivatives have also demonstrated significant potential as broad-spectrum antibacterial and antifungal agents. One study reported the synthesis of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives which exhibited good antioxidant, antibacterial, and antifungal activities.[6] Notably, one of the synthesized compounds showed much better antifungal activity than the standard drug Fluconazole.[6]
Another area of investigation involves the hybridization of the quinoline core with other biologically active moieties. For instance, nineteen new quinoline derivatives were synthesized via the Mannich reaction, with a quinolone-coupled hybrid, 5d , showing potent effects against most of the tested Gram-positive and Gram-negative bacterial strains.[7] Molecular docking studies suggest that this compound may target both bacterial LptA and Topoisomerase IV proteins, indicating a dual-target mechanism of action.[7]
Comparative Antibacterial Activity Data (MIC in µg/mL)
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | P. aeruginosa | Reference |
| 5d | 0.25 | 0.5 | 4 | 8 | [7] |
| Ciprofloxacin | 0.125 | 0.25 | ≤0.06 | 0.25 | [7] |
| Lead Compound 1 | >64 | >64 | 32 | >64 | [7] |
Experimental Protocols
In Vitro Cytotoxicity Screening (Anticancer)
The in vitro cytotoxic activity of the synthesized compounds was evaluated against human cancer cell lines using a standard MTT or MTS assay.[1][2]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 5x10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT/MTS Addition: After the incubation period, MTT or MTS solution was added to each well, and the plates were incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Absorbance Measurement: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vitro Antimalarial Assay
The antimalarial activity was assessed against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[3]
-
Parasite Culture: P. falciparum cultures were maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds were serially diluted in 96-well plates.
-
Infection and Incubation: Synchronized ring-stage parasites were added to the wells and incubated for 48 hours.
-
Growth Inhibition Assessment: Parasite growth was quantified using a DNA-intercalating dye (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
-
IC50 Determination: The IC50 values were determined by plotting the percentage of growth inhibition against the drug concentration.
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
The MIC of the compounds against various bacterial strains was determined using the agar dilution or broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
-
Inoculum Preparation: Bacterial strains were grown to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.
-
Compound Dilution: The test compounds were serially diluted in Mueller-Hinton agar or broth in 96-well plates.
-
Inoculation: The agar plates or microtiter plates were inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
References
- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient functionalization of the quinoline scaffold is a critical step in the synthesis of a vast array of therapeutic agents. Among the various quinoline precursors, 3-chloroquinoline presents a versatile entry point for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions. The choice of catalyst is paramount to achieving high efficacy and selectivity in these transformations. This guide provides a comparative analysis of different catalytic systems for the coupling of 3-chloroquinoline, supported by experimental data to aid in the selection of the optimal catalyst for specific synthetic needs.
This guide will delve into the performance of various catalysts in key cross-coupling reactions of 3-chloroquinoline, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann couplings. We will present a comparative analysis of catalyst efficacy based on reported yields and reaction conditions, supplemented with detailed experimental protocols and workflow visualizations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The reaction of 3-chloroquinoline with arylboronic acids is a common strategy to introduce diverse aryl substituents at the C3 position. The efficacy of this transformation is highly dependent on the palladium catalyst and the associated ligand.
Below is a comparison of different palladium-based catalysts for the Suzuki-Miyaura coupling of 3-chloroquinoline with phenylboronic acid.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 92 | |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 78 | |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 18 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
To a mixture of 3-chloroquinoline (1 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2 mmol) in a sealed tube was added toluene (4 mL) and water (1 mL). The mixture was degassed with argon for 15 minutes. Then, Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) were added. The tube was sealed and the reaction mixture was heated at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 3-phenylquinoline.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. For 3-chloroquinoline, this reaction allows for the introduction of a wide range of amino functionalities, which are prevalent in many biologically active molecules. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive amines.
Here, we compare the performance of different catalytic systems for the Buchwald-Hartwig amination of 3-chloroquinoline with aniline.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 | [2][3] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 20 | 91 | [4] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 130 | 24 | 75 | |
| [Pd(cinnamyl)Cl]₂ (1) | Xantphos (2.5) | K₃PO₄ | t-BuOH | 90 | 16 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination using Pd₂(dba)₃/BINAP
A mixture of 3-chloroquinoline (1 mmol), aniline (1.2 mmol), and NaOtBu (1.4 mmol) was placed in a Schlenk tube. The tube was evacuated and backfilled with argon. Toluene (5 mL), Pd₂(dba)₃ (0.015 mmol), and BINAP (0.03 mmol) were then added. The reaction mixture was heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue was purified by flash chromatography to give 3-anilinoquinoline.
Buchwald-Hartwig Amination Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize 3-alkynylquinolines, which are valuable intermediates for further transformations and are found in various functional materials and biologically active compounds. This reaction typically employs a palladium catalyst in the presence of a copper co-catalyst.
The following table compares different catalytic systems for the Sonogashira coupling of 3-chloroquinoline with phenylacetylene.
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 92 | [5] |
| Pd(OAc)₂ (1.5) | CuI (3) | Piperidine | DMF | 80 | 10 | 88 | |
| PdCl₂(MeCN)₂ (2) | CuI (5) | DIPA | Toluene | 90 | 16 | 85 | |
| Pd/C (5) | CuI (10) | K₂CO₃ | Acetonitrile | 100 | 24 | 70 |
Experimental Protocol: Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI
To a solution of 3-chloroquinoline (1 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL) were added Et₃N (3 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture was stirred at 65 °C for 12 hours under an argon atmosphere. After completion of the reaction, the solvent was evaporated, and the residue was partitioned between water and ethyl acetate. The organic layer was separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to yield 3-(phenylethynyl)quinoline.
Sonogashira Coupling Workflow
Heck Coupling: Vinylation of the Quinoline Core
The Heck reaction enables the introduction of vinyl groups at the C3 position of the quinoline ring through the coupling of 3-chloroquinoline with alkenes. This reaction is a powerful tool for the synthesis of substituted alkenes, which are versatile synthetic intermediates.
A comparison of palladium catalysts for the Heck coupling of 3-chloroquinoline with styrene is presented below.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 82 | [6] |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 36 | 75 | |
| Herrmann's catalyst (1) | - | NaOAc | DMA | 130 | 18 | 88 | [7] |
| Pd/C (5) | - | KOAc | Acetonitrile | 110 | 48 | 65 |
Experimental Protocol: Heck Coupling using Pd(OAc)₂/P(o-tol)₃
A mixture of 3-chloroquinoline (1 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) was heated at 120 °C for 24 hours in a sealed tube. After cooling, the reaction mixture was poured into water and extracted with diethyl ether. The combined organic layers were washed with brine, dried over MgSO₄, and concentrated. The product was purified by column chromatography to give 3-styrylquinoline.
Heck Coupling Workflow
Ullmann Coupling: C-O Bond Formation with Phenols
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. While palladium-catalyzed methods have become more prevalent for C-O bond formation, the Ullmann coupling remains a viable and often cost-effective alternative, particularly for certain substrates.
The table below shows a comparison of copper-based catalysts for the Ullmann coupling of 3-chloroquinoline with phenol.
| Copper Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | 1,10-Phenanthroline | K₂CO₃ | Pyridine | 150 | 48 | 70 | [8][9] |
| Cu₂O (5) | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 110 | 36 | 78 | |
| Cu Powder (20) | - | K₃PO₄ | DMF | 160 | 72 | 65 | |
| Cu(acac)₂ (10) | 8-Hydroxyquinoline | t-BuOK | NMP | 140 | 40 | 72 |
Experimental Protocol: Ullmann Coupling using CuI/1,10-Phenanthroline
A mixture of 3-chloroquinoline (1 mmol), phenol (1.2 mmol), K₂CO₃ (2 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol) in pyridine (5 mL) was heated at 150 °C for 48 hours in a sealed tube. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography to afford 3-phenoxyquinoline.
Ullmann Coupling Workflow
Conclusion
The choice of catalyst for the coupling of 3-chloroquinoline is a critical parameter that significantly influences the efficiency of the reaction. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts with bulky phosphine ligands such as SPhos, XPhos, and RuPhos generally provide excellent yields under relatively mild conditions. In Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains highly effective. For Heck reactions, phosphine-free palladium systems or those with simple phosphine ligands can be advantageous. The traditional copper-catalyzed Ullmann coupling, while often requiring harsher conditions, provides a cost-effective alternative for C-O bond formation.
The data and protocols presented in this guide offer a starting point for the development of robust and efficient syntheses involving 3-chloroquinoline. It is important to note that for any given substrate combination, optimization of the reaction conditions, including catalyst loading, ligand, base, solvent, and temperature, is often necessary to achieve the desired outcome.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. Ullmann Reaction [organic-chemistry.org]
A Comparative Guide to the Synthesis of 3-Chloroquinoline for Researchers
For Immediate Release
This guide provides a comprehensive comparison of established and novel synthetic methodologies for 3-chloroquinoline, a crucial scaffold in medicinal chemistry and drug development. The following sections detail experimental protocols, present a comparative analysis of key performance indicators, and offer visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of 3-Chloroquinoline Synthesis Methods
The selection of a synthetic route to 3-chloroquinoline is often a trade-off between yield, reaction conditions, and the availability of starting materials. This guide focuses on two prominent methods: the reaction of indole with chloroform under phase-transfer catalysis and the Sandmeyer reaction of 3-aminoquinoline.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity | Advantages | Disadvantages |
| Phase-Transfer Catalysis | Indole | Chloroform, Sodium Hydroxide, Triethylbenzylammonium chloride | Biphasic (H₂O/CHCl₃), 50°C, 24h | ~45% | Good | Readily available starting material, mild conditions | Moderate yield, potential for byproduct formation |
| Sandmeyer Reaction | 3-Aminoquinoline | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | Aqueous, 0-5°C then 60°C, 1h | ~65-70% | High | Good to high yield, well-established reaction | Starting material may require synthesis, handling of diazonium salts requires caution |
Experimental Protocols
Method 1: Synthesis of 3-Chloroquinoline from Indole via Phase-Transfer Catalysis
This protocol is adapted from the work of Sundo et al. (1976) and represents a convenient method for the synthesis of 3-chloroquinoline from readily available starting materials.
Materials:
-
Indole
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Triethylbenzylammonium chloride (TEBAC)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of indole (1.17 g, 10 mmol) in chloroform (50 mL) is prepared.
-
To this solution, a 50% aqueous solution of sodium hydroxide (20 mL) is added.
-
Triethylbenzylammonium chloride (0.23 g, 1 mmol) is added as the phase-transfer catalyst.
-
The biphasic mixture is vigorously stirred at 50°C for 24 hours.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-chloroquinoline.
Expected Yield: Approximately 45%.
Method 2: Synthesis of 3-Chloroquinoline from 3-Aminoquinoline via Sandmeyer Reaction
This classical approach provides a reliable route to 3-chloroquinoline with good yields. Note: Diazonium salts are potentially explosive and should be handled with appropriate safety precautions.
Materials:
-
3-Aminoquinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: 3-Aminoquinoline (1.44 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). The solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (10 mL) is prepared. The freshly prepared diazonium salt solution is added portion-wise to the CuCl solution at room temperature. Nitrogen gas evolution will be observed.
-
The reaction mixture is then heated to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
After cooling to room temperature, the mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography to yield pure 3-chloroquinoline.
Expected Yield: 65-70%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: General workflow for the synthesis of 3-chloroquinoline.
Caption: Key decision factors for synthesis method selection.
Unveiling the Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 3-Chloroquinoline Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount. This guide provides an objective comparison of 3-chloroquinoline derivatives, a class of compounds with a rich history in medicinal chemistry, across various biological assays. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this guide aims to illuminate the therapeutic potential and off-target effects of these versatile molecules.
The 3-chloroquinoline scaffold is a privileged structure in drug discovery, forming the core of compounds developed for a wide array of diseases, including malaria, cancer, and bacterial infections. However, this broad bioactivity also raises questions about their specificity and potential for cross-reactivity, which can lead to off-target effects. This guide delves into the performance of 3-chloroquinoline derivatives in antimalarial, antibacterial, and anticancer assays, offering a comparative analysis to inform future drug development efforts.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activity of various 3-chloroquinoline derivatives against different biological targets. The data, presented as half-maximal inhibitory concentrations (IC50) for antimalarial and anticancer assays, and minimum inhibitory concentrations (MIC) for antibacterial assays, allows for a direct comparison of the potency and spectrum of activity of these compounds.
Antimalarial Activity against Plasmodium falciparum
The antimalarial activity of 3-chloroquinoline derivatives is often attributed to their ability to interfere with the detoxification of heme in the parasite's food vacuole. By inhibiting the formation of hemozoin, free heme accumulates to toxic levels, leading to parasite death.[1][2][3]
| Compound/Derivative | P. falciparum Strain(s) | IC50 (µM) | Reference |
| Chloroquine (Reference) | 3D7 (sensitive) | ~0.02 | [4] |
| Chloroquine (Reference) | Dd2 (resistant) | ~0.17 | [4] |
| SKM13 | FCR3 (resistant) | 0.37 ± 0.01 | [5] |
| SKM14 | FCR3 (resistant) | 0.59 ± 0.02 | [5] |
| 7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA) series | NF54 (sensitive) | 1.29 - 53.98 | [6] |
| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM) series | NF54 (sensitive) | <10 (for 8 derivatives) | [6] |
Anticancer Activity against Human Cancer Cell Lines
In the realm of oncology, 3-chloroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis and cell cycle arrest.[7][8] Some derivatives have been shown to activate the p53 tumor suppressor pathway, a critical regulator of cell fate.[8]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (3a1) | HepG2 (Liver) | 1.5 ± 0.2 | [7] |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (3a1) | A549 (Lung) | 2.1 ± 0.3 | [7] |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (3a1) | MCF-7 (Breast) | 3.5 ± 0.4 | [7] |
| Novel Chloroquinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [9] |
| Novel Chloroquinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 | [9] |
| Novel Chloroquinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | 5.21 | [9] |
| Novel Chloroquinoline Sulfonamide (CS9) | HeLa (Cervical) | 8.9 ± 1.2 µg/ml | [10] |
Antibacterial Activity against Pathogenic Bacteria
The antibacterial properties of some 3-chloroquinoline derivatives are linked to their ability to inhibit essential bacterial enzymes, such as DNA gyrase.[11] This enzyme is crucial for DNA replication and repair, and its inhibition leads to bacterial cell death.
| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Quinolone-coupled hybrid 5d | S. aureus, E. coli, P. aeruginosa | 0.125 - 8 | [12] |
| Quinoline-3-carbonitrile derivative | E. coli | 4 | [13] |
| 8-Chloro-quinolone derivatives | E. coli, S. aureus | 0.25 - 1024 | [14] |
| Quinolinequinone derivatives (QQ1, QQ5, QQ6) | S. aureus | 1.22 |
Signaling Pathways and Mechanisms of Action
To visualize the complex biological processes influenced by 3-chloroquinoline derivatives, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Anticancer mechanism of 3-chloroquinoline derivatives via p53-mediated apoptosis.
Caption: Inhibition of bacterial DNA gyrase by 3-chloroquinoline derivatives.
Caption: Antimalarial action of 3-chloroquinoline derivatives through heme polymerase inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antimalarial Susceptibility Testing (pLDH Assay)
The in vitro antimalarial activity of the 3-chloroquinoline derivatives is determined using a parasite lactate dehydrogenase (pLDH) assay.
-
Parasite Culture: Plasmodium falciparum strains are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions and serially diluted in complete culture medium.
-
Assay Procedure: Asynchronous parasite cultures with a parasitemia of 1-2% are incubated with the test compounds in 96-well plates for 72 hours.
-
pLDH Activity Measurement: After incubation, the plates are frozen and thawed to lyse the cells. The pLDH activity is measured by adding a substrate solution containing lactate, 3-acetylpyridine adenine dinucleotide (APAD), and nitroblue tetrazolium (NBT). The formation of formazan is measured spectrophotometrically at 650 nm.
-
Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by a nonlinear regression analysis of the dose-response curves.
Anticancer Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the 3-chloroquinoline derivatives on cancer cell lines are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are maintained in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 3-chloroquinoline derivatives for 48-72 hours.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the 3-chloroquinoline derivatives against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Media: Bacterial strains are grown in Mueller-Hinton Broth (MHB) or other appropriate media.
-
Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared.
-
Compound Dilution: The test compounds are serially diluted in the appropriate broth in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This guide highlights the significant but varied biological activities of 3-chloroquinoline derivatives. Their cross-reactivity across different biological systems underscores the importance of comprehensive screening and mechanistic studies in the early stages of drug discovery. While the broad-spectrum activity presents opportunities for developing novel therapeutics for a range of diseases, it also necessitates careful evaluation of potential off-target effects. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers aiming to harness the therapeutic potential of the 3-chloroquinoline scaffold while mitigating its risks. Further structure-activity relationship (SAR) studies are warranted to design next-generation derivatives with enhanced potency and selectivity.
References
- 1. Control of heme polymerase by chloroquine and other quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raco.cat [raco.cat]
- 5. mdpi.com [mdpi.com]
- 6. ajol.info [ajol.info]
- 7. Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC vs. GC-MS for the Analysis of 3-Chloroquinoline Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3-Chloroquinoline hydrochloride. This comparison is supported by experimental data from analogous quinoline compounds to provide a comprehensive overview of each method's performance.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, including those that are non-volatile and thermally labile.
Experimental Protocol for HPLC Analysis
The following protocol is a representative method for the analysis of chloro-substituted quinolines and can be adapted for this compound.
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or a mixture of the mobile phase. Working standards are prepared by serial dilution of the stock solution.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol is often effective. The exact ratio is optimized to achieve good peak shape and resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., around 222, 328, or 343 nm, similar to chloroquine) is a common choice.[1]
-
Injection Volume: 20 µL.
Caption: A typical experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.
Experimental Protocol for GC-MS Analysis
The following protocol is based on methods for quinoline and halogenated quinolines and is applicable to this compound.
Sample Preparation: A stock solution of this compound is prepared in a volatile organic solvent like methanol or toluene. Working standards are prepared by dilution. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection is often used for trace analysis. The injector temperature is typically set to 250-280°C.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Caption: A typical experimental workflow for GC-MS analysis.
Performance Comparison: HPLC vs. GC-MS
The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound, based on data from analogous compounds.
| Parameter | HPLC (with UV Detection) | GC-MS |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Selectivity | Good, based on retention time | Excellent, based on retention time and mass spectrum |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. For chloroquine, LODs of 1.6 µg/mL have been reported.[1] | Generally higher, often in the ng/mL to pg/mL range, especially in SIM mode. For quinoline, an LOD of 0.1 mg/kg (equivalent to 0.1 µg/g) has been achieved. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 |
| Precision (%RSD) | Generally < 2% | Generally < 5% |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% |
| Sample Throughput | Moderate to high | Moderate |
| Cost (Instrument) | Lower | Higher |
| Derivatization | Generally not required | May be required for polar or less volatile compounds |
Concluding Remarks
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the study.
HPLC is the preferred method when:
-
The sample may contain non-volatile impurities or degradation products.
-
A simpler, more cost-effective, and high-throughput method is required for routine quality control.
-
The expected concentration of the analyte is relatively high.
GC-MS is the ideal choice when:
-
High sensitivity is paramount for detecting trace amounts of the analyte.
-
Unambiguous identification and confirmation of the analyte's identity are critical, leveraging its characteristic mass spectrum.
-
The sample matrix is complex, and high selectivity is needed to differentiate the analyte from interfering substances.
For comprehensive characterization, the two techniques can be used as complementary methods, with HPLC providing quantitative data and GC-MS offering definitive identification. The selection of the most appropriate technique should be based on a thorough evaluation of the analytical needs, including sensitivity, selectivity, sample throughput, and cost considerations.
References
Comparative Docking Analysis of 3-Chloroquinoline Derivatives: A Guide for Researchers
A detailed examination of 3-chloroquinoline derivatives reveals their significant potential in drug discovery, with numerous studies highlighting their efficacy against a range of biological targets implicated in cancer, microbial infections, and viral diseases. This guide provides a comparative overview of their molecular docking performance, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their quest for novel therapeutics.
3-Chloroquinoline, a privileged scaffold in medicinal chemistry, has been extensively explored for its diverse pharmacological activities. Molecular docking studies have been instrumental in elucidating the binding interactions of its derivatives with various protein targets, offering valuable insights for the rational design of more potent and selective inhibitors. This guide synthesizes findings from multiple studies to present a comparative analysis of these derivatives against key biological targets.
Data Presentation: A Comparative Look at Docking Performance
The following tables summarize the quantitative data from various comparative docking studies of 3-chloroquinoline derivatives against prominent biological targets.
Table 1: Anticancer Targets
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 / GI50 (µM) | Reference |
| Compound 13 | Topoisomerase I (Topo 1) | - | - | 0.278 | [1] |
| Compound 9b | Rho-associated protein kinase 1 (ROCK1) (2ESM) | -10.0 | - | - | [2] |
| Compound 4 | HIV Reverse Transcriptase (4I2P) | -10.67 | - | - | [3] |
| Compound 6c | Aurora A kinase (3FDN) | - | -8.20 | - | [4] |
| Compounds 9 and 16 | Adenosine A2B receptor (A2BAR) | Stronger binding than co-crystalized ligand | - | - | [5] |
| Quinolinesulfonamide-triazole hybrids | ROCK1 (2ESM) | Generally higher affinity than fasudil | - | - | [2] |
| Quinoline-based dihydrazone 3c | - | - | - | 7.05 (MCF-7) | [6] |
| Quinoline-amidrazone 10d | c-Abl kinase (1IEP) | - | - | 43.1 (A549) | [7] |
| Quinoline-amidrazone 10g | c-Abl kinase (1IEP) | - | - | 59.1 (MCF-7) | [7] |
| Thienyl-pyrazoline P1 | EGFR | -8.7 | - | - | [8] |
| Thienyl-pyrazoline P11 | EGFR | -8.7 | - | - | [8] |
| Quinoxalinone CPD4 | EGFR (L858R/T790M/C797S) | - | - | 3.04 nM | [9] |
Table 2: Antimicrobial and Antiviral Targets
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | MIC (µg/mL) | Reference |
| Imidazoquinoline 5f | - | High docking score | Strong binding energy | - | [10] |
| Dihydrotriazine derivative 8a | DHFR | - | - | 2 (Pseudomonas aeruginosa) | [11] |
| 4-anilinoquinazoline 4c | DNA gyrase | -8.16 | - | 32 (E. coli) | [12] |
| Fluoroquinolones (Ofloxacin, Sparfloxacin, Ciprofloxacin, Moxifloxacin) | Human Topoisomerase IIa (4fm9) | -6.54 to -7.7 | - | - | [13] |
| Fluoroquinolones (Enoxacin, Levofloxacin, Norfloxacin, Ofloxacin, Lomefloxacin) | Human Topoisomerase IIb (3Q3X) | -9.96 to -11.8 | - | - | [13] |
| Fluoroquinolones (Moxifloxacin, Sparfloxacin) | HCV NS3 helicase | -9.1 to -9.2 | - | - | [14] |
Experimental Protocols: A Guide to Methodology
The methodologies employed in the cited studies for molecular docking are crucial for the reproducibility and validation of the results. Below are detailed protocols from the literature.
General Molecular Docking Protocol
A common workflow for molecular docking studies of 3-chloroquinoline derivatives involves several key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules, co-crystalized ligands, and any non-essential ions are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein structure.[15]
-
Ligand Preparation: The 2D structures of the 3-chloroquinoline derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.[3]
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Maestro (Schrödinger), or AutoDock 4.2.[3][4][5] A grid box is defined to encompass the active site of the target protein. The docking parameters are set, and the simulation is run to generate multiple binding poses for each ligand.
-
Pose Selection and Analysis: The resulting docking poses are ranked based on their docking scores or binding energies. The pose with the lowest energy is typically considered the most favorable. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then analyzed.[4]
-
Validation: The docking protocol is often validated by redocking the co-crystalized ligand into the active site of the protein and calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[16]
Specific Software and Parameters
-
AutoDock Vina: Often used for its speed and accuracy. The Lamarckian genetic algorithm is a common choice for conformational searching.[2]
-
Maestro (Schrödinger): The LigPrep module is used for ligand preparation, and the Grid-Based Ligand Docking with Energetics (GLIDE) program is used for the docking calculations.[3]
-
AutoDock 4.2: This version allows for more detailed control over the docking parameters and is also widely used.[4]
Mandatory Visualization: Pathways and Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows related to the study of 3-chloroquinoline derivatives.
Caption: A typical experimental workflow for the design, synthesis, and evaluation of 3-chloroquinoline derivatives.
Caption: The EGFR signaling pathway and the inhibitory action of 3-chloroquinoline derivatives.
Caption: Mechanism of action of 3-chloroquinoline derivatives as topoisomerase inhibitors.
References
- 1. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity [mdpi.com]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 8. Towards targeting EGFR and COX-2 inhibitors: comprehensive computational studies on the role of chlorine group in novel thienyl-pyrazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloroquinoline Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 3-Chloroquinoline hydrochloride, a halogenated heterocyclic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal, aligning with general best practices for halogenated organic waste.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound falls under the category of halogenated organic waste. These compounds are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal facility.[1][2]
-
Segregation: It is critical to segregate this compound waste from other waste streams, particularly non-halogenated organic solvents.[1][3][4] Mixing these waste types can complicate the disposal process and increase costs.[3][4] Do not mix with acids, bases, or other reactive chemicals in the same waste container.[1]
-
Waste Container Selection: Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container should be compatible with the chemical and clearly marked as "Halogenated Organic Waste."[1][3]
-
Labeling: The waste container must be accurately labeled with its contents, including the full chemical name ("this compound") and any other components present in the waste mixture.[1][3] The label should also include the appropriate hazard symbols.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.[3]
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6]
Key Data and Handling Summary
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [1] |
| Primary Disposal Method | High-Temperature Incineration | [2] |
| Segregation | Keep separate from non-halogenated solvents, acids, and bases. | [1][3][4] |
| Storage | Designated, labeled, sealed containers in a well-ventilated area. | [3] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. | [6][7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
References
Personal protective equipment for handling 3-Chloroquinoline hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chloroquinoline hydrochloride. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, emergency first aid measures, and disposal plans to ensure a safe laboratory environment.
Immediate Safety Information
Potential Hazards:
-
Toxic to aquatic life with long-lasting effects.[4]
Emergency First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][5] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water.[3][5] Never give anything by mouth to an unconscious person.[5] Call a POISON CENTER or doctor/physician immediately.[4] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[3][7]
Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7] A face shield may also be necessary.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[5] |
Handling Procedures:
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6][8]
-
Incompatible materials include strong oxidizing agents and strong acids.[3][4]
Disposal Plan
Waste Treatment:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4][8]
-
Do not allow the product to enter drains or surface water.[4]
Container Disposal:
-
Before disposal of the used container, remove the contents completely.[8]
Experimental Protocols
While specific experimental protocols involving this compound will vary, the following general steps should be integrated into any procedure:
-
Risk Assessment: Before starting any new experiment, conduct a thorough risk assessment, considering the quantity of the substance being used, the potential for exposure, and the specific manipulations involved.
-
Pre-Experiment Checklist:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Confirm the location of the nearest eyewash station and safety shower.
-
Have appropriate spill cleanup materials readily available.
-
-
During the Experiment:
-
Handle the compound exclusively within the chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Keep the container tightly closed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all waste materials according to the established disposal plan.
-
Wash hands thoroughly before leaving the laboratory.
-
Visual Workflow for Chemical Spill
Caption: A flowchart outlining the step-by-step procedure for safely managing a chemical spill.
References
- 1. 612-59-9|3-Chloroquinoline| Ambeed [ambeed.com]
- 2. 612-59-9|3-Chloroquinoline|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-CHLOROQUINUCLIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
